1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has developed novel methodologies for synthesizing compounds with imidazole and thiazole scaffolds. These methodologies are crucial for generating compounds with potential pharmaceutical applications. For instance, Ahmed et al. (2017) described the synthesis of compounds incorporating imidazole and thiazole units, demonstrating their anti-inflammatory activities through in-vitro and in-vivo studies (Ahmed, Molvi, & Khan, 2017). Similarly, Zhu et al. (2017) explored redox-annulations of α-ketoamides with cyclic secondary amines, including piperidine, to synthesize polycyclic imidazolidinone derivatives, showcasing the potential of these methods in creating complex and biologically relevant structures (Zhu, Lv, Anesini, & Seidel, 2017).
Medicinal Chemistry and Drug Design
The design and synthesis of novel compounds for therapeutic purposes often involve imidazole and thiazole moieties due to their bioactive properties. Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides with antimycobacterial activity, demonstrating the critical role of these scaffolds in developing new antimicrobial agents (Lv et al., 2017). Furthermore, compounds featuring piperidine and related heterocycles have been investigated for their anti-acetylcholinesterase activities, indicating their potential in addressing neurodegenerative diseases (Sugimoto et al., 1990).
Material Science and Corrosion Inhibition
In material science, benzimidazole derivatives, including those with piperidine substituents, have been studied for their corrosion inhibition properties. Yadav et al. (2016) explored the effectiveness of benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid, highlighting the application of these compounds in protecting industrial materials (Yadav et al., 2016).
Properties
IUPAC Name |
1-[4-(imidazol-1-ylmethyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-18(23-20-22-8-12-28-20)16-5-9-25(10-6-16)19(27)17-3-1-15(2-4-17)13-24-11-7-21-14-24/h1-4,7-8,11-12,14,16H,5-6,9-10,13H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCGCCACXBACEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.